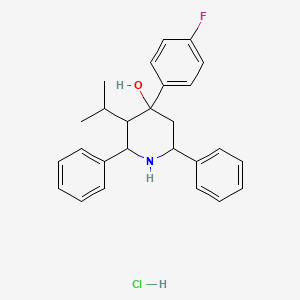

4-(4-fluorophenyl)-3-isopropyl-2,6-diphenyl-4-piperidinol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-fluorophenyl)-3-isopropyl-2,6-diphenyl-4-piperidinol hydrochloride is a synthetic compound that belongs to the class of opioids. It is commonly known as Fentanyl and is widely used in the medical field for pain management. Fentanyl is a potent drug that is 50 to 100 times more potent than morphine and is used in various forms such as patches, lozenges, and injections.

Mechanism of Action

Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It also activates the kappa and delta opioid receptors, which contribute to its analgesic effects. Fentanyl inhibits the release of neurotransmitters such as substance P, which is involved in pain perception.

Biochemical and Physiological Effects:

Fentanyl produces various biochemical and physiological effects such as analgesia, sedation, respiratory depression, and euphoria. It also causes miosis, decreased gastrointestinal motility, and decreased heart rate. Fentanyl can also cause adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

Fentanyl has several advantages for lab experiments such as its potency, rapid onset of action, and short duration of action. It is also available in various forms such as patches and injections, which makes it easy to administer. However, Fentanyl also has limitations such as its potential for abuse and dependence, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of Fentanyl such as the development of new delivery methods that can reduce the potential for abuse and dependence. There is also a need to study the long-term effects of Fentanyl on the central nervous system and the development of tolerance to opioids. Further research is also needed to understand the pharmacokinetics and pharmacodynamics of Fentanyl in different populations such as children and the elderly.

Conclusion:

In conclusion, Fentanyl is a potent opioid that is widely used in the medical field for pain management. It has several advantages and limitations for lab experiments and is widely used in scientific research to study its effects on pain management and the central nervous system. Further research is needed to understand the long-term effects of Fentanyl and to develop new delivery methods that can reduce the potential for abuse and dependence.

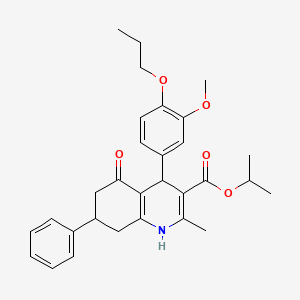

Synthesis Methods

The synthesis of Fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of sodium amide to form N-phenethyl-4-piperidinone. This intermediate is then reacted with diphenylacetonitrile in the presence of sodium hydride to form 4-anilino-N-phenethyl-4-piperidinecarboxamide. The final step involves the reaction of 4-anilino-N-phenethyl-4-piperidinecarboxamide with 4-fluorobenzaldehyde in the presence of acetic acid to form 4-(4-fluorophenyl)-3-isopropyl-2,6-diphenyl-4-piperidinol hydrochloride.

Scientific Research Applications

Fentanyl is widely used in scientific research to study its effects on pain management. It is also used to study the effects of opioids on the central nervous system and the development of tolerance to opioids. Fentanyl has been used in various animal studies to understand its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name |

4-(4-fluorophenyl)-2,6-diphenyl-3-propan-2-ylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FNO.ClH/c1-18(2)24-25(20-11-7-4-8-12-20)28-23(19-9-5-3-6-10-19)17-26(24,29)21-13-15-22(27)16-14-21;/h3-16,18,23-25,28-29H,17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFFHILBYBSPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(NC(CC1(C2=CC=C(C=C2)F)O)C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-phenyl)-3-isopropyl-2,6-diphenyl-piperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)

![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)

![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)

![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)

![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)

![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)

![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)